1-(1-Cyclopropylethyl)piperazine
Overview
Description
1-(1-Cyclopropylethyl)piperazine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(1-Cyclopropylethyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This action is mediated by its agonist effects upon the inhibitory GABA receptor .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can influence various downstream effects, primarily related to the regulation of neuronal excitability .
Pharmacokinetics
It is known that the compound effectively migrates through biological membranes by means of passive diffusion . The lipophilicity of the studied compounds expressed as Log D falls within the range of 1.84–2.80, suggesting that they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
The primary result of the action of this compound is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s agonist effects on the GABA receptor, leading to hyperpolarization of nerve endings .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly improved in an acidic environment . .
Biochemical Analysis
Biochemical Properties
1-(1-Cyclopropylethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Additionally, this compound has been found to alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, thereby affecting neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For example, in studies involving rodents, low doses of this compound were well-tolerated, but higher doses resulted in neurotoxic symptoms such as convulsions and tremors . These findings highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolism of fatty acids and amino acids, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with cytochrome P450 enzymes also plays a crucial role in its metabolic processing, influencing its overall bioavailability and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in certain tissues . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1-(1-cyclopropylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8(9-2-3-9)11-6-4-10-5-7-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIJAULSKAVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.